3-chloro-4,5-dimethylbenzene-1,2-diol
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Overview
Description
3-chloro-4,5-dimethylbenzene-1,2-diol is an organic compound with the molecular formula C8H9ClO2 It is a derivative of benzene, featuring a chlorine atom and two methyl groups attached to a benzene ring, along with two hydroxyl groups positioned ortho to each other
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-chloro-4,5-dimethylbenzene-1,2-diol involves the chlorination of 4,5-dimethylbenzene-1,2-diol. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4,5-dimethylbenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-4,5-dimethyl-1,2-benzoquinone.
Reduction: Formation of 4,5-dimethylbenzene-1,2-diol.
Substitution: Formation of 3-methoxy-4,5-dimethylbenzene-1,2-diol or 3-cyano-4,5-dimethylbenzene-1,2-diol.
Scientific Research Applications
3-chloro-4,5-dimethylbenzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4,5-dimethylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The chlorine atom can also affect the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1,2-dimethylbenzene
- 4-chloro-1,2-dimethylbenzene
- 3,4-dimethylphenol
Uniqueness
3-chloro-4,5-dimethylbenzene-1,2-diol is unique due to the presence of both hydroxyl groups and a chlorine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This combination of functional groups allows for a wide range of chemical transformations and applications.
Properties
CAS No. |
3938-13-4 |
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Molecular Formula |
C8H9ClO2 |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
3-chloro-4,5-dimethylbenzene-1,2-diol |
InChI |
InChI=1S/C8H9ClO2/c1-4-3-6(10)8(11)7(9)5(4)2/h3,10-11H,1-2H3 |
InChI Key |
FRAFQBHSRUCAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Cl)O)O |
Purity |
95 |
Origin of Product |
United States |
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